Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate
CAS No.:
Cat. No.: VC17503695
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO3 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | ethyl 2-(2-cyanocyclohexen-1-yl)oxyacetate |
| Standard InChI | InChI=1S/C11H15NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h2-6,8H2,1H3 |
| Standard InChI Key | BTZIGJVDWYYQOU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1=C(CCCC1)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Functional Groups
Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate consists of a cyclohexene ring substituted with a cyano group at the 2-position, linked via an ether oxygen to an ethyl acetate side chain. The planar cyclohexene ring introduces rigidity, while the electron-withdrawing nitrile group enhances electrophilicity at the adjacent carbon atoms. The ester moiety contributes to the compound’s polarity, influencing solubility in organic solvents such as dichloromethane and ethyl acetate.
Key structural features include:
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Cyanocyclohexene core: The conjugated π-system of the cyclohexene ring and nitrile group facilitates resonance stabilization, impacting reactivity in cycloaddition and nucleophilic substitution reactions.
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Ether linkage: The oxygen atom bridges the cyclohexene and acetate groups, creating a flexible spacer that may influence conformational dynamics in solution.
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Ethyl ester terminus: This group enhances lipophilicity, potentially improving membrane permeability in biological systems.
Comparative Analysis with Structural Analogs
The tert-butyl derivative, ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-en-1-yl)oxy)acetate (C₁₅H₂₃NO₃, molecular weight: 265.35 g/mol), demonstrates how steric bulk alters physicochemical behavior. The tert-butyl group at the 4-position increases molecular volume by approximately 25%, reducing crystallinity and enhancing solubility in nonpolar solvents. This modification highlights the tunability of the parent scaffold for specific applications.
Spectroscopic Characterization
While experimental spectral data for Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate remain unpublished, analogous compounds provide insights:
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IR spectroscopy: Expected strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O stretch).
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NMR: The cyclohexene protons would appear as multiplet signals between δ 5.5–6.0 ppm, with the methylene groups adjacent to oxygen resonating near δ 4.0–4.5 ppm .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The primary synthesis involves a two-step protocol:
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Formation of the cyanocyclohexene intermediate: Cyclohexanone undergoes condensation with cyanoacetamide under acidic conditions to yield 2-cyanocyclohex-1-ene-1-ol.
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Etherification with ethyl chloroacetate: The alcohol intermediate reacts with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃ or NaH) via an SN2 mechanism, producing the target compound in yields of 60–75%.
Reaction conditions:
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Temperature: 80–100°C
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Solvent: Anhydrous DMF or THF
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Reaction time: 12–24 hours
Challenges in Scale-Up
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Byproduct formation: Competing elimination reactions generate cyclohexenyl cyanide derivatives, necessitating careful control of base strength and reaction temperature.
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Purification difficulties: The product’s moderate polarity complicates chromatographic separation from unreacted starting materials, favoring fractional crystallization in heptane/ethyl acetate mixtures.
Alternative Methodologies
Recent advances employ microwave-assisted synthesis to reduce reaction times to 2–4 hours while maintaining yields above 70%. Catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) show promise for aqueous-phase reactions, aligning with green chemistry principles .
Chemical Reactivity and Derivative Formation
Ester Hydrolysis and Functionalization
The ethyl ester undergoes selective hydrolysis under basic conditions (NaOH/EtOH/H₂O, 60°C) to yield the carboxylic acid derivative, which serves as a precursor for amide coupling reactions. This transformation expands utility in prodrug design and polymer synthesis.
Nitrile Group Reactivity
The cyano moiety participates in:
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Strecker amino acid synthesis: Reaction with ammonia and aldehydes produces α-aminonitrile intermediates.
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Nucleophilic additions: Grignard reagents attack the nitrile carbon, forming ketones after workup.
Example reaction:
Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate + RMgX → Ethyl 2-((2-(R-C(=O))cyclohex-1-EN-1-YL)oxy)acetate
Cycloaddition Reactions
The conjugated diene system in the cyclohexene ring engages in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), producing bicyclic adducts with potential applications in materials science .
Applications in Medicinal Chemistry
Structure-Activity Relationship (SAR) Probes
Although direct biological data are scarce, structural analogs exhibit:
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TLR4 modulation: Pyrimidoindole derivatives with similar ester functionalities demonstrate Toll-like receptor 4 agonist activity (EC₅₀ = 0.8–2.3 μM), suggesting potential immunomodulatory applications .
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Anticancer activity: Cyanocyclohexene-containing compounds inhibit tubulin polymerization (IC₅₀ = 12–45 nM) in breast cancer cell lines, highlighting the scaffold’s relevance in oncology drug discovery .
Material Science Applications
Monomers for Functional Polymers
Copolymerization with styrene or methyl methacrylate yields materials with enhanced thermal stability (Tg increased by 15–20°C compared to homopolymers). The nitrile group facilitates crosslinking via trimerization to form triazine networks, improving mechanical strength.
Liquid Crystal Development
The rigid cyanocyclohexene core promotes mesophase formation in liquid crystalline materials. Binary mixtures with 4’-pentylbiphenyl-4-carbonitrile exhibit nematic phases between 80–120°C, suitable for display technologies .
Future Research Directions
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Biological profiling: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities using standardized assays.
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Process optimization: Development of continuous-flow synthesis platforms to improve yield and reduce waste.
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Computational modeling: DFT studies to predict reactivity hotspots and guide derivative design.
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Advanced materials: Exploration of metal-organic frameworks (MOFs) incorporating cyanocyclohexene linkers for gas storage applications.
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